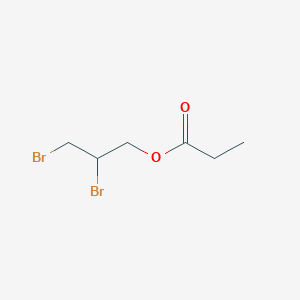

2,3-Dibromopropyl propanoate

Description

Structure

3D Structure

Properties

CAS No. |

6065-79-8 |

|---|---|

Molecular Formula |

C6H10Br2O2 |

Molecular Weight |

273.95 g/mol |

IUPAC Name |

2,3-dibromopropyl propanoate |

InChI |

InChI=1S/C6H10Br2O2/c1-2-6(9)10-4-5(8)3-7/h5H,2-4H2,1H3 |

InChI Key |

AQDCQWKURLTSAY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC(CBr)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Dibromopropyl Propanoate

Direct Esterification Approaches

Direct esterification is a common and straightforward method for producing esters like 2,3-dibromopropyl propanoate. The core reaction involves the condensation of a carboxylic acid (propanoic acid) and an alcohol (2,3-dibromo-1-propanol), typically in the presence of an acid catalyst to accelerate the otherwise slow and reversible process. researchgate.net

The fundamental reaction for synthesizing this compound is the esterification of propanoic acid with 2,3-dibromo-1-propanol (B41173). This reaction, while specific to these reactants, follows the general principles of Fischer esterification. The process is reversible, and to drive the reaction toward the product side, it is common to remove water as it is formed or to use an excess of one of the reactants. researchgate.net

While specific optimization data for the synthesis of this compound is not extensively documented, valuable insights can be drawn from studies on the esterification of propanoic acid with structurally similar alcohols, such as 1-propanol (B7761284). Key parameters that are typically optimized include reaction temperature, the molar ratio of reactants, and catalyst concentration.

Effect of Temperature: Increasing the reaction temperature generally enhances the reaction rate and the final yield of the ester. For instance, in the sulfuric acid-catalyzed esterification of propanoic acid with 1-propanol, raising the temperature from 35°C to 65°C significantly increases both the initial rate of conversion and the ultimate ester yield. ceon.rs A maximum yield of 96.9% for n-propyl propanoate was achieved at 65°C after 210 minutes. ceon.rs

Interactive Data Table: Effect of Temperature on Propyl Propanoate Yield

| Temperature (°C) | Reaction Time (min) | Conversion of Propanoic Acid (%) |

| 35 | 30 | 42.3 |

| 35 | 210 | 83.7 |

| 45 | 30 | 65.1 |

| 45 | 210 | 91.5 |

| 55 | 30 | 78.2 |

| 55 | 210 | 94.8 |

| 65 | 30 | 85.6 |

| 65 | 210 | 96.9 |

| Data derived from the esterification of propanoic acid with 1-propanol, catalyzed by H₂SO₄. ceon.rs |

Effect of Molar Ratio: The molar ratio of alcohol to carboxylic acid is another critical factor. Using an excess of the alcohol can shift the equilibrium towards the formation of the ester. In the synthesis of propyl propanoate, increasing the molar ratio of 1-propanol to propanoic acid leads to a higher conversion of the acid into the ester. ceon.rs

Effect of Catalyst Loading: The concentration of the catalyst also plays a crucial role. Higher catalyst loading generally accelerates the reaction, leading to higher yields in shorter times. For example, in the esterification of polar lipid fractions, optimization studies demonstrated that catalyst concentration, alongside temperature and reaction time, significantly impacts the reduction of free fatty acid content, which is analogous to increasing ester yield. its.ac.id

Various catalytic systems can be employed to improve the efficiency of esterification reactions. The choice of catalyst can influence reaction rates, yields, and the ease of product purification.

Homogeneous Catalysts: Concentrated sulfuric acid is a conventional and effective homogeneous catalyst for esterification. researchgate.net It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. ceon.rs However, its use can lead to challenges in separation, corrosion issues, and the generation of acidic waste. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have gained significant attention. These catalysts are easily separated from the reaction mixture, are often reusable, and can lead to higher product purity. researchgate.net Examples of heterogeneous catalysts studied for the esterification of propanoic acid include:

Fibrous Polymer-Supported Sulphonic Acid (Smopex-101): This catalyst has been shown to be active and stable in the esterification of propanoic acid with various alcohols, including 1-propanol. The activation energy for the reaction with 1-propanol using this catalyst was determined to be 49.9 kJ/mol. researchgate.netdiva-portal.org

Clay-Supported Heteropoly Acids: A catalyst system of Cesium-exchanged heteropoly acid (Cs₂.₅H₀.₅PW₁₂O₄₀) supported on K-10 clay has been successfully used for the esterification of propanoic acid with 1,2-propanediol. rsc.org This type of catalyst demonstrates high thermal stability and reusability, making it suitable for industrial applications.

Tungsten Oxide on Tin Oxide (WO₃/SnO₂): This solid acid catalyst has also been evaluated for the esterification of propanoic acid with n-butanol, showing that both Brønsted and Lewis acid sites contribute to the catalytic activity. researchgate.net

Enzymatic Catalysts: Lipases, such as the immobilized Novozym 435 from Pseudozyma antarctica, offer a green alternative for esterification. nih.gov These biocatalysts operate under mild conditions and exhibit high selectivity. A study on the esterification of perillyl alcohol with propionic acid using Novozym 435 achieved a conversion of over 90%. nih.gov The enzyme's reusability over multiple cycles highlights its potential for industrial-scale synthesis. nih.gov

Interactive Data Table: Comparison of Catalytic Systems for Propanoate Esterification

| Catalyst System | Reactants | Max. Yield/Conversion (%) | Key Advantages |

| Sulfuric Acid (H₂SO₄) | Propanoic Acid + 1-Propanol | 96.9 | High activity, low cost |

| Smopex-101 | Propanoic Acid + 1-Propanol | - (Ea = 49.9 kJ/mol) | Heterogeneous, stable, reusable |

| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Propanoic Acid + 1,2-Propanediol | High conversion reported | Solid acid, reusable, high thermal stability |

| Novozym 435 | Propionic Acid + Perillyl Alcohol | >90 | Mild conditions, high selectivity, reusable |

| Data is based on analogous esterification reactions. researchgate.netceon.rsrsc.orgnih.gov |

The structure of 2,3-dibromo-1-propanol contains a chiral center at the second carbon atom. Therefore, the synthesis of this compound can potentially yield enantiomerically pure or enriched products if stereochemical control is exerted.

A key strategy for obtaining chiral this compound is to start with an enantiomerically pure or enriched 2,3-dibromo-1-propanol precursor. The esterification reaction itself typically does not affect the stereocenter of the alcohol. A documented method for preparing the enantiomers of 2,3-dibromo-1-propanol involves the diazotization of diastereomeric d-tartrate salts of 2,3-dibromopropylamine. This process allows for the separation of the diastereomers, followed by conversion to the individual (+)- and (-)-enantiomers of the alcohol. ceon.rs This approach effectively resolves the chiral alcohol before it is used in the subsequent esterification step.

While the primary route to chiral this compound involves using a pre-resolved chiral alcohol, another theoretical approach is the enantioselective formation of the 2,3-dibromopropyl group itself. This could involve asymmetric catalysis. Although specific methods for the enantioselective synthesis of this particular ester are not well-documented, general principles of asymmetric synthesis can be considered.

For instance, catalytic asymmetric reactions that create chiral centers are a cornerstone of modern organic synthesis. bohrium.com Methodologies like copper-catalyzed asymmetric boryl alkylation of olefins or rhodium-catalyzed asymmetric hydroboration are used to create chiral boronic esters, which are versatile intermediates for a variety of chiral molecules. nih.govresearchgate.net In principle, a similar strategy could be envisioned where an achiral precursor is converted to a chiral intermediate of this compound using a chiral catalyst system, such as a transition metal complex with a chiral ligand. Such a pathway would offer an elegant and potentially more efficient route to the desired enantiomerically pure ester, though its development for this specific compound remains a subject for future research.

Considerations for Stereochemical Control in Synthesis

Indirect Synthetic Routes via Precursor Modification

Indirect synthetic strategies are often employed to circumvent issues such as low yields, poor selectivity, or harsh reaction conditions that may arise from a direct synthesis approach. For this compound, these routes begin with a precursor molecule that is structurally related to the target and is modified in one or more steps to yield the final product.

Bromination of Allyl Propanoate Derivatives

The most direct precursor for this compound is its unsaturated analogue, allyl propanoate. The synthesis, therefore, hinges on the selective addition of bromine across the carbon-carbon double bond of the allyl group.

The primary method for this transformation is the electrophilic addition of molecular bromine (Br₂) to allyl propanoate. In this reaction, the double bond of the allyl group acts as a nucleophile, attacking the bromine molecule. This process typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion to yield the vicinal dibromide, this compound. The reaction is generally carried out in an inert solvent, such as a halogenated hydrocarbon, at controlled temperatures to minimize side reactions. A key advantage of using a saturated ester like propanoate is that it lacks other sites of unsaturation that could compete for the bromine, a problem encountered when attempting to brominate the allyl esters of unsaturated acids google.com.

While direct bromination is effective, modern catalysis offers more sophisticated and milder alternatives for C-Br bond formation. A dual photoredox/cobalt catalytic system has been developed for the formal 1,3-hydrobromination of allyl carboxylates. acs.orgacs.org This method achieves remote-Markovnikov selectivity under mild conditions, showcasing advanced control over regioselectivity. acs.orgacs.org While this specific protocol yields a monobrominated product, its principles highlight the potential for catalytic systems to functionalize allyl esters with high precision and under gentle conditions, reducing the risk of side reactions. acs.orgacs.org

| Substrate Type | Migrating Group | Product | Yield (%) | Key Observation |

|---|---|---|---|---|

| Symmetrical Acyclic Ester | Acetate | β-Acetoxy Alkyl Bromide | 71-97 | High efficiency for simple esters. |

| Cyclic Ester (5-12 membered rings) | Acetate | β-Acetoxy Alkyl Bromide | Good | Tolerates various ring sizes. |

| Non-symmetric Ester (tert-butyl) | Acetate | β-Acetoxy Alkyl Bromide | 73 | Effective migration despite steric hindrance. |

| Aliphatic Ester | Dodecanoate | β-Dodecanoyloxy Alkyl Bromide | 93 | Demonstrates compatibility with long-chain esters. |

| Benzoate Ester | Benzoate | β-Benzoyloxy Alkyl Bromide | 72-95 | Broad electronic and steric compatibility. |

Functionalization of Unsaturated Fatty Acid Esters to Introduce 2,3-Dibromo-1-propyl Moiety

An alternative indirect route involves using abundant renewable resources like unsaturated fatty acids as the starting material. This strategy focuses on esterifying a fatty acid with a pre-functionalized three-carbon alcohol, namely 2,3-dibromo-1-propanol. This approach creates 2,3-dibromopropyl esters of fatty acids, which are valued as flame retardant agents. google.com

The key intermediate, 2,3-dibromo-1-propanol, is synthesized via the addition bromination of allyl alcohol. google.com This reaction can be optimized by using a promoter, such as calcium bromide dihydrate, in a non-polar organic solvent to achieve high yields. google.com

| Solvent | Promoter | Temperature (°C) | Yield of 2,3-dibromo-1-propanol (%) | Byproduct (%) |

|---|---|---|---|---|

| Carbon Tetrachloride | 20% Calcium Bromide Dihydrate | 10 | 93 | 3.7 |

| Carbon Tetrachloride | 11.8 parts Lithium Bromide | - | 90 | 4.6 |

Once the 2,3-dibromo-1-propanol is prepared, it can be reacted with a fatty acid or its derivative (like an acid chloride or another ester via transesterification) to form the target ester. While this method typically produces long-chain fatty acid esters, using propanoic acid in the esterification step would yield the specific compound this compound. This multi-step process leverages readily available feedstocks and established chemical transformations. csic.es

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be significantly improved by incorporating the principles of green chemistry, aiming to reduce environmental impact and enhance safety.

Use of Renewable Feedstocks : Both primary synthetic routes can start from renewable resources. Allyl alcohol is often produced from glycerol, a byproduct of biodiesel production. researchgate.net Unsaturated fatty acids are sourced directly from vegetable oils, representing a sustainable alternative to fossil fuel-based starting materials. csic.es

Atom Economy : The direct bromination of allyl propanoate (C₃H₅O₂C₃H₅ + Br₂ → C₆H₁₀Br₂O₂) is a classic example of an addition reaction with 100% atom economy, as all atoms from the reactants are incorporated into the final product. This minimizes waste generation at the source.

Use of Safer Chemicals and Reagents : A significant green improvement involves replacing hazardous elemental bromine. Alternative brominating systems, such as a mixture of sodium bromide and sodium perborate, provide a safer and more environmentally benign route to dibromoalkanes. researchgate.net

Catalysis : Catalytic reactions are preferred over stoichiometric ones because they reduce waste and energy consumption. The dual photoredox/cobalt system for hydrobromination operates under mild conditions, showcasing how catalysis can enable efficient transformations with lower environmental impact. acs.orgacs.org

Safer Solvents : The choice of solvent is critical. Green chemistry encourages the use of less toxic and more environmentally friendly solvents. Research into glycerol-derived solvents, such as 1,2,3-triethoxypropane, offers potential replacements for traditional halogenated or volatile organic solvents. researchgate.net

By applying these principles, the synthesis of this compound can be redesigned to be more sustainable, efficient, and safer.

Chemical Reactivity and Transformation Mechanisms of 2,3 Dibromopropyl Propanoate

Halogen Reactivity and Nucleophilic Substitution Pathways

The carbon-bromine bonds in 2,3-dibromopropyl propanoate are polarized, with the carbon atoms bearing a partial positive charge, making them electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic substitution reactions involving alkyl halides can proceed through two primary mechanisms: S(_N)1 and S(_N)2. libretexts.org

The S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. chemguide.co.uk This mechanism is favored for primary and less sterically hindered secondary alkyl halides. The carbon atoms in the 2,3-dibromopropyl group are secondary and primary, respectively, suggesting that S(_N)2 pathways are plausible. For example, reaction with a nucleophile like the cyanide ion (CN) would be expected to proceed via an S(_N)2 mechanism, especially at the less hindered primary carbon. chemguide.co.uk

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored for tertiary alkyl halides and can be competitive in secondary systems, particularly in polar protic solvents. libretexts.org Given the secondary nature of one of the carbon-bromine bonds, an S(_N)1 pathway could occur, potentially leading to a mixture of products due to carbocation rearrangements.

The presence of two adjacent bromine atoms can also influence the reactivity. The electron-withdrawing nature of one bromine atom can affect the rate of substitution at the adjacent carbon. Furthermore, intramolecular nucleophilic substitution is a possibility, where a nucleophilic group within the same molecule attacks one of the electrophilic carbons.

Dehydrohalogenation Processes and Formation of Unsaturated Intermediates

This compound, being a vicinal dihalide, can undergo dehydrohalogenation—the elimination of a hydrogen and a halogen atom from adjacent carbons—to form unsaturated compounds. This reaction is typically promoted by a strong base. libretexts.org The process generally follows an E2 (Elimination, Bimolecular) mechanism, which is a concerted, one-step reaction where the base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, leading to the formation of a double bond. libretexts.org

In the case of this compound, treatment with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent can lead to the elimination of one equivalent of hydrogen bromide (HBr) to form an allylic bromide intermediate. A second, often more forceful, elimination can then occur to generate a diene or an alkyne, depending on the reaction conditions and the structure of the substrate. pearson.compearson.com The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. libretexts.org However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene, known as the Hofmann product. masterorganicchemistry.com

| Reaction Type | Reagents | Key Intermediates | Major Products |

| Single Dehydrohalogenation | Strong, non-bulky base (e.g., KOH) | Allylic bromide | Substituted vinyl bromides |

| Double Dehydrohalogenation | Excess strong base (e.g., NaNH(_2)) | Vinyl bromide | Propargyl propanoate (an alkyne) |

Ester Hydrolysis and Transesterification Kinetics

The propanoate ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. nih.govnih.gov

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. frontiersin.org To drive the equilibrium towards the products (propanoic acid and 2,3-dibromo-1-propanol), an excess of water is typically used. frontiersin.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. nih.govfrontiersin.org The ester is treated with a strong base, such as sodium hydroxide, which acts as a nucleophile, attacking the carbonyl carbon. The products are the salt of the carboxylic acid (sodium propanoate) and the alcohol (2,3-dibromo-1-propanol). nih.govfrontiersin.org Alkaline hydrolysis of esters generally follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org

The rate of ester hydrolysis is influenced by the structure of both the acyl and the alkyl portions of the ester. The presence of the electron-withdrawing bromine atoms on the propyl group would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide and thus increasing the hydrolysis rate compared to an unsubstituted propyl propanoate.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, reaction with an alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester (R'-propanoate) and 2,3-dibromo-1-propanol (B41173). The kinetics of transesterification are complex and depend on the concentrations of the reactants, the catalyst, and the temperature. frontiersin.orgncsu.edumatec-conferences.org

| Reaction | Catalyst | Products | Kinetic Order |

| Acidic Hydrolysis | Strong Acid (e.g., HCl) | Propanoic acid + 2,3-Dibromo-1-propanol | Typically reversible, pseudo-first-order in ester with excess water |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Sodium propanoate + 2,3-Dibromo-1-propanol | Typically second-order overall (first-order in ester and base) |

| Transesterification | Acid or Base | New ester + 2,3-Dibromo-1-propanol | Complex, depends on conditions |

Mechanistic Insights from Related 2,3-Dibromopropyl Compounds

Due to a lack of specific studies on this compound, its metabolic and transformation pathways can be inferred by examining structurally related compounds, most notably the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP).

Oxidative Dehalogenation Mechanisms Analogous to Tris(2,3-dibromopropyl) Phosphate

Studies on Tris-BP have shown that it undergoes metabolic activation by cytochrome P-450 enzymes. nih.gov This process involves oxidative dehalogenation, where an oxygen atom is inserted into a C-H bond, followed by the elimination of a halide. Oxidation at the terminal (C-3) carbon of the propyl group of Tris-BP leads to the formation of the highly reactive and mutagenic metabolite, 2-bromoacrolein (B81055). nih.gov It is plausible that this compound could undergo a similar P-450-mediated oxidation at its C-3 position, leading to the release of bromide ions and the formation of reactive intermediates.

Beta-Elimination Reactions and Aldehyde Formation Pathways

The formation of 2-bromoacrolein from Tris-BP involves an initial oxidative dehalogenation at C-3 followed by a β-elimination reaction. This pathway highlights how the vicinal dibromo structure can lead to the formation of reactive aldehydes. A similar pathway for this compound would involve initial oxidation, likely at the C-3 position, followed by the elimination of HBr to yield an unsaturated aldehyde intermediate. This underscores the potential for this compound to be transformed into reactive species capable of interacting with biological macromolecules.

Biotransformation Pathways and Metabolite Identification through Analogous Systems (e.g., Dealkylation, Dehydrobromination)

The biotransformation of halogenated compounds is a key area of study in toxicology. nih.gov For Tris-BP, in addition to oxidative pathways, hydrolysis of the phosphate ester linkage is a known metabolic route, producing bis(2,3-dibromopropyl) phosphate (Bis-BP) and 2,3-dibromopropanol. nih.govnih.gov

By analogy, the primary biotransformation pathways for this compound would likely include:

Ester Hydrolysis: Cleavage of the ester bond by esterase enzymes to yield propanoic acid and 2,3-dibromopropanol.

Dehydrobromination: The enzymatic or spontaneous elimination of HBr to form unsaturated derivatives.

Oxidative Metabolism: Cytochrome P-450-mediated oxidation at the propyl chain, potentially leading to dehalogenation and the formation of reactive aldehydes, similar to the metabolism of Tris-BP.

Structural Characterization and Advanced Spectroscopic Analysis

Advanced Spectroscopic Techniques for Definitive Elucidation

A multi-technique approach is crucial for the comprehensive structural determination of 2,3-dibromopropyl propanoate, ensuring all aspects of its molecular architecture are defined.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Positional Isomerism and Stereochemistry

High-resolution NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would confirm the positional isomerism, distinguishing it from other dibromopropyl propanoates, and could provide information on the stereochemistry if the compound is chiral.

¹H NMR Spectroscopy would be expected to show distinct signals for the protons of the propanoate group and the 2,3-dibromopropyl moiety. The ethyl group of the propanoate would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl ester. The protons on the dibrominated propyl chain would present more complex signals due to the influence of the two bromine atoms and the ester linkage. The chemical shifts would be significantly downfield due to the deshielding effect of the electronegative bromine and oxygen atoms. Spin-spin coupling between adjacent protons would provide information on the connectivity of the propyl chain.

¹³C NMR Spectroscopy provides a count of the unique carbon environments in the molecule. For this compound, six distinct carbon signals would be anticipated. The carbonyl carbon of the ester would appear at the most downfield chemical shift (typically in the 170-180 ppm range). The carbons bonded to bromine would also be shifted downfield compared to a simple alkane.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY would reveal the coupling relationships between protons, confirming the sequence of the propyl chain, while HSQC would correlate each proton with its directly attached carbon atom.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (propanoate) | ~1.1 | Triplet |

| CH₂ (propanoate) | ~2.3 | Quartet |

| CH₂Br | ~3.7-3.9 | Multiplet |

| CHBr | ~4.3-4.5 | Multiplet |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~173 |

| CH₂ (propanoate) | ~27 |

| CH₃ (propanoate) | ~9 |

| CH₂Br | ~35 |

| CHBr | ~50 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₆H₁₀Br₂O₂), HRMS would confirm the elemental composition. The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature, showing a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a bromine atom.

Cleavage of the ester bond (alpha-cleavage).

Loss of the propoxy group.

McLafferty rearrangement, if sterically feasible.

Predicted HRMS Fragmentation for this compound:

| m/z (predicted) | Fragment Ion |

|---|---|

| 259.9044 / 261.9024 / 263.9004 | [C₆H₁₀Br₂O₂]⁺ (Molecular Ion) |

| 180.9965 / 182.9945 | [M - Br]⁺ |

| 121.0286 | [C₃H₅BrO]⁺ |

| 73.0289 | [C₃H₅O₂]⁺ (Propionyl cation) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks would include the C-O stretching vibrations of the ester linkage and the C-Br stretching vibrations.

Key Predicted FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~2950-3000 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1180 | C-O stretch (ester) |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. While C=O stretching is also visible in Raman spectra, non-polar bonds often produce stronger signals. The C-C backbone and C-Br bonds would be expected to show characteristic Raman shifts, providing a unique vibrational fingerprint for the molecule.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as the packing arrangement in the crystal lattice. Currently, there are no publicly available crystal structures for this compound.

Based on a comprehensive review of available scientific literature, there are no specific analytical methodologies published for the detection and quantification of the compound This compound . Research has focused extensively on related brominated flame retardants, particularly its precursor, 2,3-dibromo-1-propanol (B41173) (DBP), and the more complex ester, tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP).

Due to the strict requirement to focus solely on This compound , it is not possible to provide an article with detailed research findings, data tables, and specific analytical parameters as requested in the outline. The principles of the outlined techniques (GC-MS and LC-MS) are well-established for similar compounds, but applying them to this compound without direct experimental data would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the requested article cannot be generated at this time. Further research and publication of methods specifically targeting the analysis of this compound would be required to fulfill this request.

Analytical Methodologies for Detection and Quantification of 2,3 Dibromopropyl Propanoate

Chromatographic-Mass Spectrometric Techniques

Gas Chromatography-Electron Capture Detection (GC-ECD) for Halogenated Compound Specificity

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive and selective analytical technique particularly well-suited for the detection of electronegative compounds, such as those containing halogens. measurlabs.comchromatographyonline.com The specificity of the ECD makes it an invaluable tool for analyzing halogenated compounds like 2,3-dibromopropyl propanoate. The fundamental principle of GC-ECD involves a gas chromatography system to separate components of a sample, which are then passed through a detector cell. measurlabs.com Inside the detector, a radioactive source, typically Nickel-63, emits beta particles (electrons). scioninstruments.com These electrons ionize the carrier gas (usually nitrogen), generating a steady electrical current between two electrodes. chromatographyonline.com

When an electronegative analyte, such as a brominated compound, passes through the detector, it captures some of the free electrons. This capture process leads to a decrease in the standing current, and this reduction is measured as a positive signal. scioninstruments.com The magnitude of this signal is directly proportional to the concentration of the electron-capturing analyte. scioninstruments.com

The ECD is renowned for its exceptional sensitivity, with the ability to detect analytes at picogram (10-12 g) levels, making it ideal for trace environmental analysis. chromatographyonline.com Its high selectivity for compounds with high electron affinity, like organohalides, minimizes interference from other non-electronegative matrix components, which is a significant advantage when analyzing complex samples. chromatographyonline.comscioninstruments.com However, to achieve optimal sensitivity and performance, it is crucial to use high-purity carrier and makeup gases and to ensure that samples are clean to avoid detector contamination. chromatographyonline.com

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound from complex matrices such as environmental samples or consumer products necessitates rigorous sample preparation and extraction. The goal is to isolate the target analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Solvent Extraction Methodologies (e.g., Methanol-based Reflux Extraction)

Solvent extraction is a primary step in isolating brominated flame retardants (BFRs) from solid and liquid samples. The choice of solvent is critical and depends on the sample matrix and the polarity of the target analyte. For BFRs in textiles, a pretreatment method involving methanol (B129727) extraction has been established. nih.gov Other commonly used solvents for extracting BFRs from various matrices include acetone, hexane (B92381), dichloromethane, and toluene. nih.govresearchgate.net

Various techniques can be employed to enhance extraction efficiency:

Soxhlet Extraction: A classic and widely used method for extracting BFRs from solid samples, although it can be time-consuming and require large solvent volumes. mdpi.com

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and improving solvent penetration. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption. mdpi.com

A study on the extraction of tris(2,3-dibromopropyl)phosphate (TDBPP) from textiles established a pretreatment method using methanol extraction, which yielded a recovery rate of approximately 100%. nih.gov

Liquid-Liquid Partitioning Techniques

Following initial solvent extraction, liquid-liquid partitioning (or liquid-liquid extraction, LLE) is often employed as a cleanup step to separate the target analyte from co-extracted interfering compounds. nih.govmdpi.com This technique relies on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comyoutube.com The analyte partitions into the solvent in which it is more soluble, leaving behind impurities in the other phase.

For instance, a method for analyzing TDBPP in textiles utilized a liquid-liquid partition step after the initial methanol extraction to further purify the sample extract before instrumental analysis. nih.gov The selection of the solvent system is crucial for achieving an effective separation and is based on the partitioning coefficient of the analyte. youtube.com While effective, traditional LLE methods can be labor-intensive. nih.gov

Solid-Phase Extraction and Purification using Adsorbent Columns (e.g., Florisil)

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. It involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The target analyte is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte elutes.

Florisil, a magnesium silicate (B1173343) gel, is a polar adsorbent frequently used in the cleanup of extracts containing pesticides and other halogenated hydrocarbons. phenomenex.combiotage.com It is effective for removing polar, co-extracted substances like fats and oils from the sample extract. biotage.com A typical SPE method using Florisil involves:

Conditioning: The cartridge is washed with a solvent to activate the sorbent.

Loading: The sample extract is passed through the cartridge.

Washing: An appropriate solvent is used to wash away interferences from the cartridge.

Elution: A different solvent is used to elute the target analyte from the sorbent.

A method developed for the analysis of TDBPP in textiles successfully used a Florisil cartridge for purification, contributing to a high recovery rate. nih.gov The choice of elution solvents is critical; common eluents for Florisil include hexane, diethyl ether, and dichloromethane, often used in various combinations. nih.gov

Table 1: Example of a General Solid-Phase Extraction Method using Florisil

| Step | Procedure | Example Solvents |

|---|---|---|

| Condition | Wetting and activating the sorbent material. | Isopropanol / Dichloromethane |

| Equilibrate | Rinsing the column with a solvent similar to the sample's solvent. | Hexane |

| Load | Passing the pre-treated sample extract through the column. | N/A |

| Wash | Removing weakly bound interferences. | 5% Dichloromethane in Hexane |

| Elute | Recovering the analyte of interest. | 1:1 Hexane / Dichloromethane |

This table presents a general starting point for SPE method development. Further optimization may be required for specific applications. phenomenex.com

Derivatization Strategies for Enhanced Chromatographic Performance or Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. In gas chromatography, derivatization is often employed to:

Increase the volatility of polar compounds.

Improve the thermal stability of the analyte.

Enhance detector response.

For the analysis of certain flame retardants, such as bis(2,3-dibromopropyl) phosphate (B84403) (BDBPP), derivatization is a key step. nih.gov For example, to improve the accuracy and safety of the analysis, a methyl derivatization step can be performed. In one method, trimethylsilyl (B98337) diazomethane (B1218177) in hexane was used as a safer alternative to diazomethane for the methylation of BDBPP. nih.gov This derivatization resulted in the formation of methylated BDBPP (BDBPP-Me), which had improved properties for GC-MS analysis. nih.gov While this example pertains to a related phosphate compound, the principle can be applied to other analytes with active hydrogens to enhance their chromatographic behavior.

Quantitative Analysis and Validation Parameters (Accuracy, Repeatability, Reproducibility)

The validation of an analytical method is crucial to ensure that the results obtained are reliable and accurate. Key validation parameters include accuracy, repeatability, and reproducibility.

Accuracy refers to the closeness of a measured value to a standard or known true value. It is often assessed by analyzing spiked samples (samples to which a known amount of the analyte has been added) and calculating the percent recovery. A study on the analysis of TDBPP in sewage sludge reported an average recovery of 97% from samples fortified at a 1.0 ppm level. nih.gov In another method for analyzing flame retardants in textiles, recoveries ranged from 66-108% in various curtain materials. nih.gov

Repeatability (or intra-assay precision) measures the variation in results when the same sample is analyzed multiple times by the same operator, using the same equipment, over a short period. It is typically expressed as the relative standard deviation (RSD). For the analysis of flame retardants in textiles, relative standard deviations were between 1.2-10.2%. nih.gov

Reproducibility (or inter-assay precision) assesses the variability of results when the same sample is analyzed under different conditions (e.g., by different analysts, on different days, or with different equipment). This parameter demonstrates the robustness of the method.

Other important validation parameters include the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A method for TDBPP analysis reported a detection limit of 1.0 μg/mL. nih.gov Another, more sensitive GC-MS method for a related compound achieved a detection limit of 0.3 μg/g. nih.gov Linearity, which demonstrates the proportional relationship between the detector response and the analyte concentration over a specific range, is also a critical parameter. nih.govnih.gov

Table 2: Summary of Validation Parameters from a Study on Flame Retardant Analysis

| Parameter | Result |

|---|---|

| Linearity Range | 0.5-8.0 μg/mL |

| Detection Limit | 0.3 μg/g (for TDBPP) |

| Recovery | 66-108% |

| Relative Standard Deviation | 1.2-10.2% |

Data from a study on the analysis of bis(2,3-dibromopropyl) phosphate and tris(2,3-dibromopropyl) phosphate in textile products. nih.gov

Derivatives and Analogs of 2,3 Dibromopropyl Propanoate: Synthesis and Reactivity

Synthesis of Structurally Related Propanoate Derivatives (e.g., 2,3-Dibromopropyl 2,3-dibromo-3-phenylpropanoate)

The synthesis of more complex derivatives, such as 2,3-dibromopropyl 2,3-dibromo-3-phenylpropanoate, can be achieved through a multi-step process involving the preparation of the necessary precursors followed by an esterification reaction.

A plausible synthetic route involves the separate synthesis of 2,3-dibromo-1-propanol (B41173) and 2,3-dibromo-3-phenylpropionic acid, which are then coupled to form the final ester.

Synthesis of 2,3-Dibromo-1-propanol: This precursor is readily prepared by the bromination of allyl alcohol. google.com The reaction is typically carried out by continuously adding bromine and allyl alcohol to a reactor containing a reaction medium that is immiscible with the product, such as a saturated aliphatic hydrocarbon. google.com This method allows for the production of high-purity 2,3-dibromo-1-propanol. google.com

Synthesis of 2,3-Dibromo-3-phenylpropionic acid: This acid can be synthesized by the bromination of trans-cinnamic acid. researchgate.net The reaction involves the addition of bromine across the double bond of the cinnamic acid.

Esterification: The final step is the esterification of 2,3-dibromo-1-propanol with 2,3-dibromo-3-phenylpropionic acid. This can be achieved using standard esterification methods, such as Fischer esterification, where the alcohol and carboxylic acid are reacted in the presence of a strong acid catalyst.

The synthesis of other structurally related propanoate derivatives would follow similar principles, varying the specific alcohol and carboxylic acid precursors to achieve the desired final product.

Development of Conjugates and Functionalized Materials Containing the 2,3-Dibromopropyl Moiety

The reactive nature of the bromine atoms in the 2,3-dibromopropyl group makes it a suitable candidate for covalent attachment to various substrates, including polymeric scaffolds, to create functionalized materials.

Covalent Attachment to Polymeric Scaffolds (e.g., Cellulose (B213188) Derivatives)

Cellulose, a biocompatible and biodegradable polymer, is a common scaffold for chemical modification to enhance its properties for various applications. bohrium.commdpi.com The hydroxyl groups on the cellulose backbone provide reactive sites for the covalent attachment of functional molecules.

The 2,3-dibromopropyl moiety can be introduced onto a cellulose backbone through an etherification reaction. For instance, cellulose can be pre-activated, and then reacted with a molecule containing the 2,3-dibromopropyl group. Various solvents and reaction media can be employed to influence the course and efficiency of the derivatization reaction. nih.gov

Reactivity of the Brominated Propyl Group in Functionalization Reactions (e.g., with Amino Compounds)

The carbon-bromine bonds in the 2,3-dibromopropyl group are susceptible to nucleophilic substitution reactions. This reactivity allows for further functionalization of materials containing this moiety. For example, the bromine atoms can be displaced by amino groups through reaction with primary or secondary amines.

The reactivity of bromine atoms in brominated organic compounds towards ammonia (B1221849) and amines has been a subject of study. researchgate.net The reaction conditions, such as the solvent and temperature, can significantly influence the rate and outcome of the substitution. For instance, the reaction of brominated pyridines with ammonia proceeds to yield aminopyridines. researchgate.net Similarly, the brominated propyl group attached to a scaffold can be expected to react with amino compounds, leading to the introduction of amino functionalities onto the material. This post-functionalization can alter the surface properties and reactivity of the material. A study on halogenated ligands revealed that bromine has a high propensity for interaction with the amino acid arginine. nih.gov

Structure-Reactivity Relationships within Brominated Esters and their Derivatives

The reactivity of brominated esters is intrinsically linked to their molecular structure. The position and number of bromine atoms, as well as the nature of other substituents on the molecule, play a crucial role in determining the compound's chemical behavior.

The presence of bromine atoms, being electron-withdrawing, can influence the reactivity of adjacent functional groups. For instance, an alpha-brominated ester is more susceptible to nucleophilic substitution reactions at the alpha-carbon. fiveable.me This increased reactivity makes alpha-brominated esters valuable synthetic intermediates. fiveable.me

Studies on the electrophilic bromination of substituted cinnamates have shown that electron-donating groups on the phenyl ring increase the reaction rate, while electron-withdrawing groups decrease it. chemrxiv.org This highlights the electronic effects transmitted through the molecule that influence the reactivity of the double bond. In contrast, nucleophilic substitution reactions on the double bond of these cinnamates were not observed, indicating the poor electrophilic nature of the olefinic bond in the presence of the ester group. chemrxiv.org

Environmental Fate and Transformation Pathways of 2,3 Dibromopropyl Compounds

Environmental Distribution and Partitioning Behavior

The environmental distribution of 2,3-dibromopropyl propanoate, a halogenated organic compound, is governed by its physicochemical properties and its interactions with various environmental compartments. While specific data for this compound are scarce, its behavior can be inferred from related brominated compounds.

Polymer-Water Partition Coefficients and Their Influence on Environmental Mobility

The polymer-water partition coefficient (Kpw) is a critical parameter for understanding the environmental mobility of organic compounds. It describes the equilibrium distribution of a chemical between a polymer and water, indicating its tendency to sorb to plastic materials and organic matter in the environment. For hydrophobic compounds like many brominated flame retardants (BFRs), a high Kpw value suggests lower mobility in aquatic systems and a greater propensity for accumulation in sediments and biota.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and theoretical linear solvation energy relationship (TLSER) models, are often employed to estimate Kpw for compounds where experimental data are unavailable. nih.gov These models utilize molecular descriptors to predict the partitioning behavior. For instance, a QSAR model for low-density polyethylene (B3416737) (LDPE) and water partition coefficients (Kpew) has been developed using descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), hydrophilic factor (Hy), and the number of oxygen atoms. nih.gov While a specific Kpw for this compound has not been reported, its structural similarity to other brominated compounds suggests a moderate to high Kpw, influencing its environmental transport and fate. The reliability of such predictive models is crucial, as inter-laboratory variability for measured logKpw values can be significant, ranging from 0.18 for LDPE to 0.45 for silicones. nih.gov

Table 1: Factors Influencing Polymer-Water Partition Coefficients (Kpw)

| Factor | Description |

| Compound Hydrophobicity | Higher hydrophobicity (often indicated by a high octanol-water partition coefficient, Kow) generally leads to a higher Kpw. |

| Polymer Type | The chemical composition and structure of the polymer (e.g., polyethylene, silicone) affect the partitioning behavior. |

| Temperature | Temperature can influence the solubility of the compound in water and the properties of the polymer, thereby affecting Kpw. |

| Water Composition | The presence of dissolved organic matter and salts in the water can alter the activity of the compound and influence partitioning. |

Occurrence in Aquatic and Terrestrial Ecosystems (Insights from related compounds like Tris(2,3-dibromopropyl) phosphate)

Direct detection of this compound in the environment is not widely documented. However, its potential presence can be inferred from the environmental occurrence of its parent compounds and metabolites. For example, Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a well-known BFR, has been detected in various environmental matrices. researchgate.netmdpi.comnih.gov The degradation of TDBPP can lead to the formation of various byproducts, potentially including this compound.

Studies have shown the presence of TDBPP and other BFRs in air, water, soil, sediment, and sewage sludge. nih.gov For instance, Tris(2,3-dibromopropyl) isocyanurate (TBC), another brominated flame retardant, has been found in river water, surface sediments, and soil. mdpi.com The detection of these related compounds in diverse ecosystems, including remote areas, suggests that their degradation products could also be widely distributed. mdpi.com The bioaccumulation of BFRs in the food chain is a significant concern, as these compounds have been found in various organisms, from zooplankton to marine mammals. nih.gov

Atmospheric Transport and Deposition Mechanisms (Analogous to 2,3-dibromo-1-propanol)

The atmospheric fate of this compound is likely analogous to that of 2,3-dibromo-1-propanol (B41173), a known metabolite of TDBPP. nih.gov The atmospheric lifetime of such compounds is influenced by their volatility and their reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH). The estimated atmospheric half-life of 2,3-dibromo-1-propanol, based on its reaction with photochemically produced hydroxyl radicals, is approximately 8 days. nih.gov This relatively long half-life suggests that it, and by analogy this compound, has the potential for long-range atmospheric transport. copernicus.org

Pollutants with lifetimes of days to weeks in the free troposphere can be transported over vast distances, leading to their deposition in regions far from their original sources. copernicus.org This long-range transport can occur via atmospheric currents, with deposition happening through wet (precipitation) and dry (particle settling) processes. nih.gov The presence of brominated compounds in remote regions like the Arctic provides strong evidence for the significance of atmospheric transport as a distribution mechanism. mdpi.com

Abiotic Degradation Processes

Abiotic degradation processes, including photochemical transformation and chemical hydrolysis, are key pathways for the breakdown of this compound in the environment.

Photochemical Transformation in Aqueous and Atmospheric Environments

Photochemical transformation, or photodegradation, involves the breakdown of a chemical by light energy. For many brominated compounds, this is a significant degradation pathway. The rate and products of photodegradation are influenced by the light wavelength, the presence of photosensitizers (like humic substances in water), and the environmental matrix. nih.govacs.org

Studies on novel BFRs have shown that photodegradation rates are generally faster under shorter wavelength UV light. nih.gov The degradation of brominated flame retardants in solvents and polymer films has been observed, with the number of bromine atoms in the molecule influencing its photoreactivity. flemingcollege.ca For instance, the quantum yield of photodegradation for some BFRs increases with the number of bromine atoms. flemingcollege.ca The primary photochemical reaction for many brominated compounds is the cleavage of the carbon-bromine bond, leading to the formation of less brominated and potentially more mobile and toxic degradation products. The photodegradation of esters can be photosensitized by dissolved organic matter in natural waters, which generates reactive species like hydroxyl radicals and excited triplet-state humic substances. acs.org

Chemical Hydrolysis in Environmental Media

Chemical hydrolysis is the cleavage of a chemical bond by the addition of water. For an ester like this compound, hydrolysis would result in the formation of 2,3-dibromopropanol and propanoic acid. The rate of hydrolysis is highly dependent on pH and temperature. Ester hydrolysis is typically catalyzed by both acids and bases.

Biotic Degradation and Biodegradation Potential

The breakdown of 2,3-dibromopropyl compounds in the environment is influenced by biological processes, primarily driven by microbial activity. While specific data on this compound is limited, research on the structurally related and widely studied flame retardant, Tris(2,3-dibromopropyl) phosphate (TDBPP), provides significant insights into the potential for biotic degradation.

Role of Microbial Communities in Degradation (Insights from Tris(2,3-dibromopropyl) phosphate)

Microbial communities, particularly those found in environments such as activated sludge from sewage treatment plants, play a role in the degradation of brominated flame retardants like TDBPP. nih.gov Studies have shown that bacteria within these communities can metabolize such complex organophosphorus compounds. nih.gov The process of biodegradation is often dependent on the presence of a suitable carbon source to support microbial growth, as the flame retardants themselves may not be utilized as a primary energy source.

Research on other brominated flame retardants has identified that key degradation pathways include de-bromination, hydroxylation, and dehydrogenation, processes likely facilitated by various microorganisms. nih.gov The effectiveness and rate of degradation are dependent on environmental conditions and the specific microbial strains present.

Identification of Biotransformation Products in Environmental Systems

The metabolic breakdown of TDBPP by microbial and mammalian systems leads to the formation of several biotransformation products. The identification of these metabolites is crucial for understanding the complete environmental fate of the parent compound.

One of the major metabolites identified from the degradation of TDBPP is bis(2,3-dibromopropyl) phosphate (Bis-BP) . nih.gov Its formation is a result of oxidative metabolism. nih.gov Another significant and highly reactive metabolite identified is 2-bromoacrolein (B81055) (2-BA) , which is formed through an oxidation process at the terminal carbon atom of the propyl chain of TDBPP. nih.gov The formation of these products indicates that oxidative debromination is a key transformation pathway. nih.gov

The following table summarizes the key biotransformation products identified from the degradation of Tris(2,3-dibromopropyl) phosphate.

| Parent Compound | Biotransformation Product | Formation Pathway | Reference |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | bis(2,3-dibromopropyl) phosphate (Bis-BP) | Oxidative metabolism | nih.gov |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | 2-bromoacrolein (2-BA) | Oxidation at the terminal carbon atom | nih.gov |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Bromide ion | Oxidative debromination | nih.gov |

These findings, primarily from studies on TDBPP, suggest that similar degradation pathways and products could be expected for other 2,3-dibromopropyl compounds like this compound under similar environmental conditions.

Release Pathways from Consumer Products (e.g., Leaching from Treated Materials)

Brominated flame retardants (BFRs) like 2,3-dibromopropyl compounds are typically incorporated into consumer products as additives, meaning they are physically mixed with the polymer matrix rather than being chemically bonded to it. atamanchemicals.com This lack of chemical bonding facilitates their release from the products into the environment over the product's lifecycle.

The primary release pathway is leaching , which can occur during the use, cleaning, and disposal of treated materials. bham.ac.ukbsef.com For example, BFRs can leach from textiles during laundering. epa.gov Similarly, these compounds are released from plastics and foams found in electronics, furniture, and building materials, particularly in waste scenarios like landfills. bham.ac.ukbsef.com Studies on waste printed circuit boards have demonstrated that BFRs can leach into landfill environments, with the amount influenced by factors like dissolved organic carbon in the leachate. nih.gov

Volatilization is another potential release pathway. aaqr.org Additives can migrate from the product's core to its surface and then be released into the air. This process can be influenced by temperature and the product's age. The release of volatile organic compounds (VOCs) has been studied for a wide range of consumer products, and while not specific to this compound, the general principles apply. aaqr.org

The disposal of consumer products containing these flame retardants is a major source of environmental contamination. bsef.combsef.com End-of-life products, such as electronics and furnishings, release BFRs into landfill leachate and the surrounding soil and water. bham.ac.ukbsef.com Even in modern, controlled landfills, the potential for leaching exists, and these persistent compounds are not readily destroyed or transformed. bsef.com

The following table summarizes the key release pathways for additive brominated flame retardants from consumer products.

| Release Pathway | Description | Influencing Factors | Product Examples |

| Leaching | The process where the chemical seeps out of the solid material into a surrounding liquid. | Water contact (washing), pH, temperature, presence of organic matter. bham.ac.uk | Textiles, plastics, electronic waste, polyurethane foam. bham.ac.ukepa.govnih.govindustrialchemicals.gov.au |

| Volatilization | The process where the chemical evaporates from the product surface into the air. | Temperature, air exchange rate, age of the product. aaqr.org | Plastics, electronics, furniture. |

| Abrasion/Dust Generation | The physical wearing down of the product, releasing small particles containing the chemical into indoor/outdoor dust. | Product use and aging. | Furniture, electronics, carpets. |

These pathways contribute to the widespread presence of brominated flame retardants in various environmental compartments, including indoor dust, air, water, and soil.

Future Research Directions and Theoretical Studies

Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction and Mechanistic Elucidation

Computational chemistry and molecular modeling are indispensable tools for predicting the fate and reactivity of halogenated compounds like 2,3-Dibromopropyl propanoate. These theoretical approaches provide insights into reaction mechanisms at an atomic level, guiding experimental work and helping to forecast potential transformation products. rsc.org

Future research in this area will likely focus on several key aspects:

Reaction Mechanism Analysis: Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely used to calculate potential energy surfaces (PES) for chemical reactions. scienceopen.commdpi.com For this compound, this can be applied to elucidate the step-by-step mechanisms of its degradation, whether through abiotic pathways like hydrolysis and dehydrobromination or through enzymatic catalysis. By modeling transition states and reaction intermediates, researchers can predict the most likely transformation pathways and the energetic feasibility of each step. rsc.orgscienceopen.com

Reactivity Prediction: Computational models can predict the reactivity of specific sites within the molecule. For this compound, this includes the electrophilicity of the carbon atoms bonded to bromine, which are susceptible to nucleophilic attack, and the acidity of adjacent protons, which are involved in elimination reactions. Machine learning algorithms are now being used to develop Quantitative Structure-Activity Relationship (QSAR) models that can predict reaction rate constants for reactive bromine species with various organic compounds, a technique that could be refined for specific brominated esters. nih.gov

Enzyme-Substrate Interactions: Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can model the interaction of this compound with the active sites of enzymes, such as haloalkane dehalogenases or esterases. These models can help predict whether the compound is a viable substrate for enzymatic degradation and can identify the key amino acid residues involved in the catalytic process, guiding future efforts in enzyme engineering. researchgate.net

Table 1: Computational Methods for Studying Brominated Esters

| Method | Application | Insights Gained for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and potential energy surfaces. scienceopen.com | Prediction of reaction pathways, transition state energies, and thermodynamic stability of degradation products. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzymatic reactions where the active site is treated with quantum mechanics and the rest of the protein with molecular mechanics. | Elucidation of enzymatic degradation mechanisms, binding affinity to enzymes like dehalogenases, and role of active site residues. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Analysis of conformational changes, solvent effects, and transport of the molecule to an enzyme's active site. |

| QSAR & Machine Learning | Development of statistical models linking chemical structure to reactivity or other properties. nih.gov | Prediction of reaction kinetics, biodegradability, and potential transformation products based on molecular descriptors. |

Development of Sustainable Synthetic Routes and Degradation Methodologies

A major thrust of future research is the application of green chemistry principles to the lifecycle of brominated esters, from their creation to their disposal. forensicpaper.comnih.gov

Sustainable Synthetic Routes Traditional methods for synthesizing brominated esters can involve harsh reagents like elemental bromine and may lack selectivity, leading to unwanted byproducts and waste. google.com Future research aims to develop cleaner, more efficient synthetic strategies. patsnap.com

Catalytic Processes: The use of catalysts can reduce energy consumption and improve reaction selectivity. nih.gov Research into novel catalytic systems, such as the dual photoredox and cobalt catalysis used for remote-Markovnikov hydrobromination of allyl carboxylates, could inspire new, highly controlled methods for synthesizing complex brominated esters under mild conditions. acs.org

Green Solvents and Conditions: Replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or supercritical CO2 is a key goal. patsnap.compatsnap.com Furthermore, energy-efficient techniques such as ultrasound-assisted synthesis, which has been shown to be effective for producing other aliphatic esters, could be adapted for this compound. tandfonline.com

Sustainable Degradation Methodologies Bioremediation, which uses microorganisms to break down pollutants, offers an environmentally friendly and cost-effective alternative to conventional disposal methods. nih.gov

Enzymatic Degradation: The two key functional groups in this compound make it a target for specific classes of enzymes. Esterases can hydrolyze the ester bond, while haloalkane dehalogenases (HLDs) can cleave the carbon-bromine bonds. nih.govmuni.czepa.gov HLDs, in particular, are known to act on a wide range of halogenated compounds, and their efficiency is often higher for brominated substrates compared to chlorinated ones. muni.cznih.gov

Microbial Consortia: Research has shown that microbial communities can effectively degrade various halogenated pollutants. nih.gov Future work will involve isolating and characterizing microbial strains or consortia capable of using this compound as a carbon source. Understanding the metabolic pathways involved is crucial; for instance, studies on chlorinated esters show that hydrolysis is a key initial step. nih.gov

Table 2: Potential Enzymatic Pathways for this compound Degradation

| Enzyme Class | Action on this compound | Resulting Products |

|---|---|---|

| Esterase | Hydrolyzes the ester linkage. | 2,3-Dibromopropan-1-ol and Propanoic acid |

| Haloalkane Dehalogenase (HLD) | Cleaves the carbon-bromine bonds via nucleophilic substitution. muni.cz | Propanoic acid ester of 2-bromo-3-hydroxy-propane, followed by further dehalogenation. |

| Monooxygenase | Can initiate degradation through oxidation. | Hydroxylated and other oxidized intermediates. |

Advanced Analytical Techniques for Ultra-Trace Level Detection and Speciation in Complex Matrices

The potential for persistence and bioaccumulation of halogenated compounds necessitates the development of highly sensitive and selective analytical methods for their detection at ultra-trace levels in complex samples like water, soil, and biological tissues. nih.govresearchgate.net

Future advancements will likely focus on enhancing current technologies:

High-Resolution Mass Spectrometry (HRMS): Gas chromatography coupled with Orbitrap mass spectrometry (GC-Orbitrap MS) is becoming the new standard for analyzing trace organic contaminants. thermofisher.compragolab.cz Its high resolving power (up to 120,000 FWHM) and sub-ppm mass accuracy allow for the confident identification of target compounds in complex matrices, minimizing interferences that can affect lower-resolution instruments like triple quadrupoles. gcms.czacs.org

Advanced Ionization and Fragmentation: While electron ionization (EI) is standard, softer ionization techniques like chemical ionization (CI) are valuable because they produce less fragmentation and can help confirm the molecular weight of the analyte. nih.gov Advanced fragmentation techniques in MS/MS, such as higher-energy collisional dissociation (HCD), help to elucidate the chemical structures of unknown transformation products. gcms.cz

Improved Sample Preparation: Innovations in sample preparation, such as the use of large-volume injection (LVSI) and on-line solid-phase extraction (SPE), are crucial for pre-concentrating analytes from dilute samples, thereby lowering the limits of detection (LOD) and limits of quantification (LOQ) to the required low levels (pg/µL or ng/kg). researchgate.netthermofisher.com

Table 3: Comparison of Advanced Mass Spectrometry Techniques for Brominated Compound Analysis

| Technique | Resolution | Typical LOQ | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| GC-MS/MS (Triple Quadrupole) | Low | <1 pg/µL | Excellent for targeted quantification, high sensitivity in SRM mode. | Limited for unknown screening, susceptible to isobaric interferences. |

| GC-Orbitrap MS (HRAM) | High (up to 120,000) gcms.cz | <1 pg/µL thermofisher.com | High selectivity, accurate mass for formula confirmation, powerful for both targeted and non-targeted analysis. pragolab.cz | Higher instrument cost. |

| LC-MS/MS | Low | 0.021-0.070 µg/L (for oxyhalides) acs.org | Suitable for more polar and thermally labile compounds that are not amenable to GC. | Matrix effects can be more pronounced. |

Comprehensive Structure-Reactivity and Structure-Transformation Relationship Studies for Novel Brominated Esters

Understanding the relationship between the chemical structure of brominated esters and their reactivity is fundamental to predicting their environmental behavior and designing effective degradation strategies. For this compound, the key structural features are the ester group and the vicinal dibromide arrangement.

Reactivity of Vicinal Dibromides: A primary transformation pathway for vicinal dihalides is dehydrohalogenation, an elimination reaction that occurs under basic conditions to form an alkene and subsequently an alkyne. stackexchange.comlibretexts.orglibretexts.org The kinetics and regioselectivity of this reaction for novel brominated esters need to be systematically studied.

Enzymatic Structure-Function Relationships: The efficiency of enzymatic degradation is highly dependent on the substrate's structure. For haloalkane dehalogenases (HLDs), studies have shown that catalytic efficiency can be high for brominated substrates. muni.cz The size and shape of the enzyme's active site cavity and its access tunnels are critical determinants of substrate specificity. nih.gov Future research will involve characterizing the activity of various HLDs and esterases against a library of novel brominated esters, including this compound, to build comprehensive structure-function relationship models.

Correlation with Physicochemical Properties: Studies on chlorinated esters have shown that microbial transformation rates can correlate with properties like the octanol-water partition coefficient (Kow), especially within a homologous series of compounds. nih.gov Similar quantitative studies are needed for brominated esters to determine how properties like alkyl chain length and degree of bromination affect their persistence and biodegradability.

Table 4: Key Structural Features and Their Influence on Reactivity

| Structural Feature | Chemical Property | Implication for Transformation |

|---|---|---|

| Ester Group | Susceptible to hydrolysis (acidic or basic conditions). solubilityofthings.com | A primary degradation pathway, often catalyzed by esterase enzymes. |

| Vicinal Dibromides | Prone to E2 elimination reactions. libretexts.orgfiveable.me | Can readily transform into unsaturated compounds in basic environments. |

| Carbon-Bromine Bond | Weaker than a C-Cl bond; bromine is a good leaving group. nih.gov | More susceptible to both nucleophilic substitution and enzymatic dehalogenation compared to chlorinated analogues. |

| Alkyl Chain (Propanoate) | Influences hydrophobicity (Kow) and steric hindrance. | Affects bioavailability, solubility, and ability to fit into an enzyme's active site. nih.gov |

Investigation of Analogous Chemical Behavior within the Dibrominated Alkyl Ester Class

The knowledge gained from studying this compound can be extrapolated to the broader class of dibrominated alkyl esters. This chemical class shares common structural motifs that dictate a predictable range of chemical behaviors. Research in this area seeks to establish overarching principles for the entire group.

Shared Reaction Pathways: The presence of an ester functional group and two bromine atoms on adjacent (vicinal) or the same (geminal) carbon atoms defines the class. Therefore, the dominant reaction pathways are expected to be consistent: hydrolysis of the ester link and elimination/substitution at the dibrominated carbons. libretexts.orgsolubilityofthings.com

Generalizable Degradation Mechanisms: It is probable that the enzymatic machinery (esterases and dehalogenases) capable of degrading one member of this class will show activity against others. nih.govmuni.cz Future studies could use representative compounds like this compound to screen for effective microbial consortia or enzymes that have broad applicability for the bioremediation of dibrominated alkyl esters.

Class-Based Analytical Approaches: The analytical methods developed for one dibrominated ester can likely be adapted for others. Challenges such as thermal instability in GC injectors and similar fragmentation patterns in mass spectrometry would be common across the class, allowing for the development of unified analytical protocols. nih.gov

Predictive Synthetic Methodologies: Synthetic methods, such as those involving the Claisen rearrangement of dibromoketene acetals to form γ,δ-unsaturated α,α-dibromo esters, demonstrate pathways that could be generalized to create a wide variety of complex dibrominated esters from allylic alcohols. nih.gov

By studying these compounds as a class, researchers can more efficiently predict the properties and environmental fate of newly identified or synthesized dibrominated alkyl esters, supporting a more proactive approach to chemical hazard assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.